

application of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea in medicinal chemistry

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-3-phenyl-2-thiourea

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Rationale for Investigation: The Thiourea Scaffold in Medicinal Chemistry

Thiourea and its derivatives are of immense interest due to their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[6][7]} The key to their bioactivity lies in the unique chemical properties of the thiourea moiety (-NH-C(S)-NH-). The sulfur and nitrogen atoms act as effective hydrogen bond donors and acceptors, enabling these molecules to bind with high affinity to the active sites of various enzymes and cellular receptors.^{[4][8]} The presence of aromatic rings, such as the phenyl and 4-nitrophenyl groups in the target compound, provides a rigid framework that can be systematically modified to fine-tune pharmacokinetic profiles and target specificity. The electron-withdrawing nitro (-NO₂) group, in particular, is a common feature in many potent therapeutic agents and can significantly influence the molecule's electronic properties and binding interactions.^[9]

Synthesis Protocol: Preparation of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea

The synthesis of N,N'-diaryl thioureas is typically a straightforward and high-yielding process, reacting an aromatic amine with an aromatic isothiocyanate.

Principle: This protocol describes the nucleophilic addition of the amino group of aniline to the electrophilic carbon atom of 4-nitrophenyl isothiocyanate.

Materials:

- Aniline
- 4-Nitrophenyl isothiocyanate
- Acetone (or other suitable solvent like Tetrahydrofuran)
- Hydrochloric acid (HCl), 5% solution (for purification, if needed)
- Stir plate and magnetic stir bar
- Round-bottom flask
- Reflux condenser (if heating is required)
- Filtration apparatus (Büchner funnel)

Step-by-Step Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve 1.0 equivalent of 4-nitrophenyl isothiocyanate in a minimal amount of acetone.
- **Amine Addition:** To this stirring solution, add 1.0 equivalent of aniline dropwise at room temperature.
- **Reaction Monitoring:** The reaction is often exothermic and proceeds rapidly. Allow the mixture to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Product Precipitation:** The product, **1-(4-Nitrophenyl)-3-phenyl-2-thiourea**, is typically insoluble in the reaction medium and will precipitate out as a solid. If precipitation is slow, the reaction mixture can be poured into cold water to facilitate the process.

- Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold water and then a dilute HCl solution to remove any unreacted aniline.[10]
- Drying and Characterization: Dry the purified product under vacuum. The final compound should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.[11]

Caption: General workflow for the synthesis of **1-(4-Nitrophenyl)-3-phenyl-2-thiourea**.

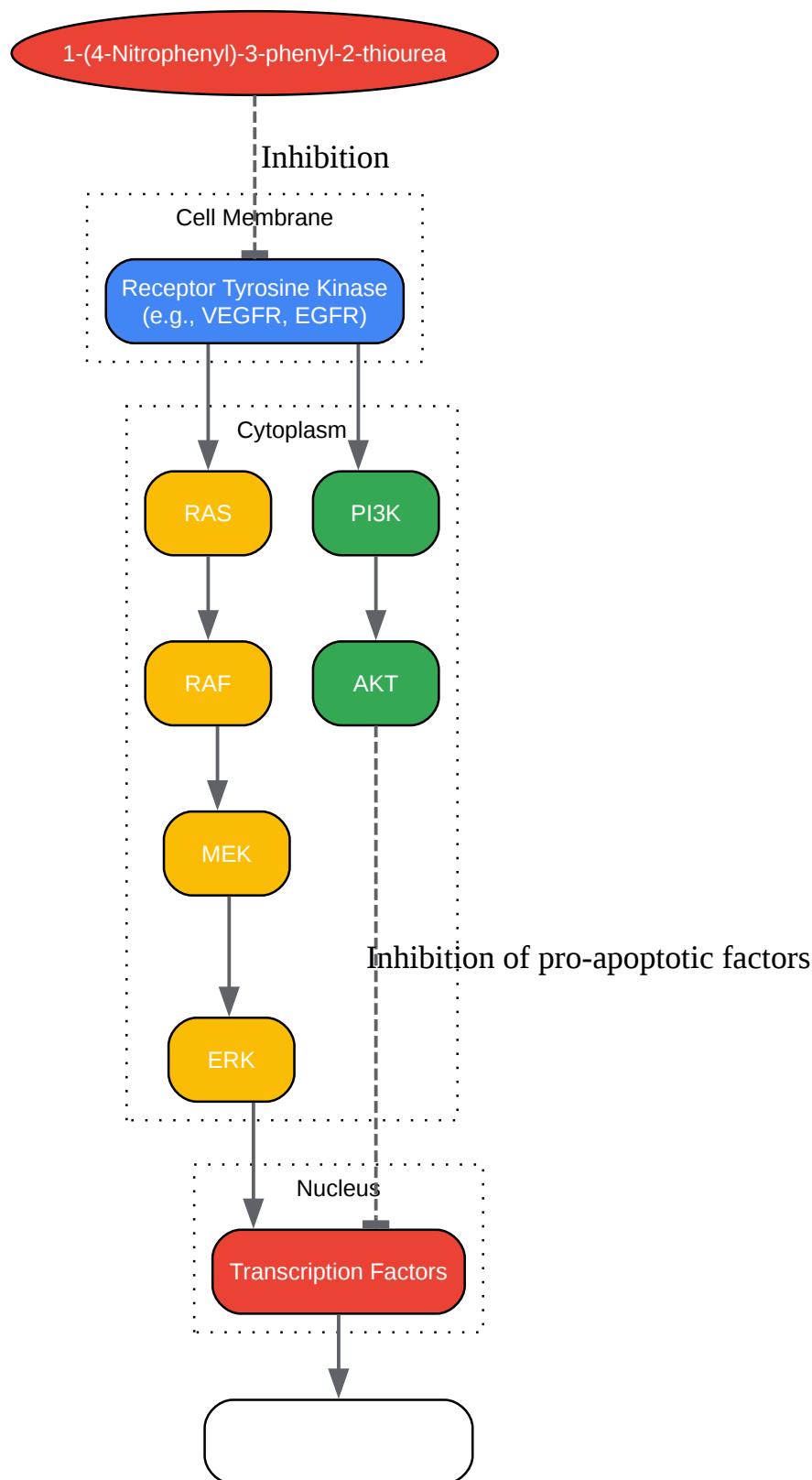
Primary Application: Anticancer Activity

A vast body of research demonstrates that N,N'-diaryl thioureas, particularly those with nitro and halogen substituents, possess significant anticancer properties.[4][7][12] These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, or by inducing apoptosis.[7][13]

Potential Mechanisms of Action

Based on analogues, **1-(4-Nitrophenyl)-3-phenyl-2-thiourea** could potentially exert anticancer effects through several mechanisms:

- Kinase Inhibition: Many thiourea derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[8][12] Inhibition of these kinases blocks downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that are critical for tumor growth.
- Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells. Studies on related molecules show they can induce late-stage apoptosis in colon and leukemia cell lines.[12]
- Cell Cycle Arrest: The compound may halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.[8]



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Caption: Potential mechanism: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

Materials:

- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14]
- Complete growth medium (e.g., DMEM with 10% FBS)
- **1-(4-Nitrophenyl)-3-phenyl-2-thiourea** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (cell culture grade)
- 96-well microplates
- Microplate reader

Step-by-Step Protocol:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the thiourea compound in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a vehicle control (DMSO at the highest concentration used).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC_{50} value.

Anticipated Activity of Related Compounds

The following table summarizes the reported cytotoxic activity of structurally similar thiourea derivatives to provide a benchmark for potential efficacy.

Compound	Cell Line	Activity (IC_{50})	Reference
1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea	MCF-7 (Breast)	3.0–5.5 μ M	[8]
3-(Trifluoromethyl)phenylthiourea analogues	SW620 (Colon)	1.5–8.9 μ M	[12]
4-Chloro-3-nitrophenylthiourea derivatives	Hematological	≤ 10 μ M	[7]
Phosphonate thiourea derivatives	Pancreatic/Breast	3–14 μ M	[11]

Secondary Application: Antimicrobial Activity

Thiourea derivatives are well-documented as potent antimicrobial agents, effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[15][16][17] Their mechanism can involve disrupting microbial cell membranes or inhibiting essential enzymes. [18][19]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol establishes the lowest concentration of a compound that prevents visible growth of a microorganism.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)[17]
- Fungal strains (e.g., *Candida albicans*)[19]
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
- **1-(4-Nitrophenyl)-3-phenyl-2-thiourea** stock solution (in DMSO)
- Sterile 96-well microplates
- Microbial inoculum standardized to 0.5 McFarland

Step-by-Step Protocol:

- Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the thiourea compound in the broth medium to achieve a range of concentrations.
- Inoculation: Dilute the standardized microbial suspension and add it to each well, resulting in a final concentration of approximately 5×10^5 CFU/mL.
- Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only, no microbes).
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
- MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring absorbance with a plate reader.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticipated Activity of Related Compounds

Compound Class	Organism(s)	Activity (MIC)	Reference
4-Chloro-3-nitrophenylthioureas	Staphylococcus strains (incl. resistant)	2–64 µg/mL	[7]
2-Aminothiazole Thioureas	Gram-positive cocci	2–32 µg/mL	[15]
Triazole-Thiourea Derivatives	S. aureus, S. epidermidis	4–32 µg/mL	[20]
Thiophene-Thiourea Derivatives	Candida auris	High activity	[19]

Other Potential Therapeutic Applications

- Enzyme Inhibition: N-phenylthiourea derivatives are known inhibitors of tyrosinase, a key enzyme in melanin production, suggesting potential in treating hyperpigmentation.[21] Other studies show inhibition of urease, acetylcholine esterase, and protease.[9][22][23]
- Antioxidant Activity: Several thiourea derivatives have demonstrated the ability to scavenge free radicals and inhibit enzymes involved in oxidative stress, indicating potential antioxidant properties.[10][23]
- Anti-inflammatory Activity: Related compounds have been investigated for their anti-inflammatory effects.[24]

Conclusion and Future Directions

While **1-(4-Nitrophenyl)-3-phenyl-2-thiourea** itself lacks extensive characterization in the scientific literature, its chemical architecture strongly suggests significant therapeutic potential, particularly in oncology and infectious diseases. The protocols and comparative data provided in this guide offer a robust framework for initiating a comprehensive investigation into its biological activities. Future research should focus on its synthesis, purification, and systematic evaluation using the described in vitro assays. Positive hits would warrant further studies into

its specific mechanism of action, structure-activity relationships (SAR) through analogue synthesis, and eventual in vivo efficacy and toxicity profiling.

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